4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide
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Overview
Description
4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO3S It is a sulfonamide derivative, characterized by the presence of a bromine atom, a tert-butyl group, and a methoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide typically involves the reaction of 4-bromo-3-methoxybenzenesulfonyl chloride with tert-butylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Substitution: Formation of 4-azido-N-tert-butyl-3-methoxybenzenesulfonamide or 4-thio-N-tert-butyl-3-methoxybenzenesulfonamide.
Oxidation: Formation of 4-bromo-N-tert-butyl-3-methoxybenzaldehyde.
Reduction: Formation of 4-bromo-N-tert-butyl-3-methoxybenzenamine.
Scientific Research Applications
4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide is utilized in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and methoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-tert-butyl-3-methoxybenzamide
- 4-bromo-N-butyl-3-methoxybenzamide
- tert-butyl 4-bromo-3-methoxybenzoate
Uniqueness
4-bromo-N-(tert-butyl)-3-methoxybenzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
886125-10-6 |
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Molecular Formula |
C11H16BrNO3S |
Molecular Weight |
322.22g/mol |
IUPAC Name |
4-bromo-N-tert-butyl-3-methoxybenzenesulfonamide |
InChI |
InChI=1S/C11H16BrNO3S/c1-11(2,3)13-17(14,15)8-5-6-9(12)10(7-8)16-4/h5-7,13H,1-4H3 |
InChI Key |
BNHPGWZEZJFOQN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Br)OC |
Origin of Product |
United States |
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